

diethyl butylmalonate structure C₁₁H₂₀O₄

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Compound Focus: Diethyl butylmalonate

CAS No.: 133-08-4

Cat. No.: S1493477

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Chemical Profile and Identification

Diethyl butylmalonate (DBM), with the CAS Registry Number 133-08-4, is an organic compound with the linear formula C₁₁H₂₀O₄ [1] [2]. It is classified as a malonic acid ester and serves as a versatile building block in organic synthesis [3].

The table below summarizes its key identifying information and physical properties [4] [2] [3]:

Property	Value / Description
IUPAC Name	Diethyl 2-butylpropanedioate
CAS Registry Number	133-08-4
Molecular Formula	C ₁₁ H ₂₀ O ₄
Molecular Weight	216.27 g/mol
Physical Form	Clear, colorless liquid
Boiling Point	235–240 °C (lit.)
Density	0.983 g/mL at 25 °C

Property	Value / Description
Refractive Index	n^{20}_D 1.4224 [5]
Flash Point	201 °F (94 °C)
Storage Conditions	Sealed in a dry container at room temperature

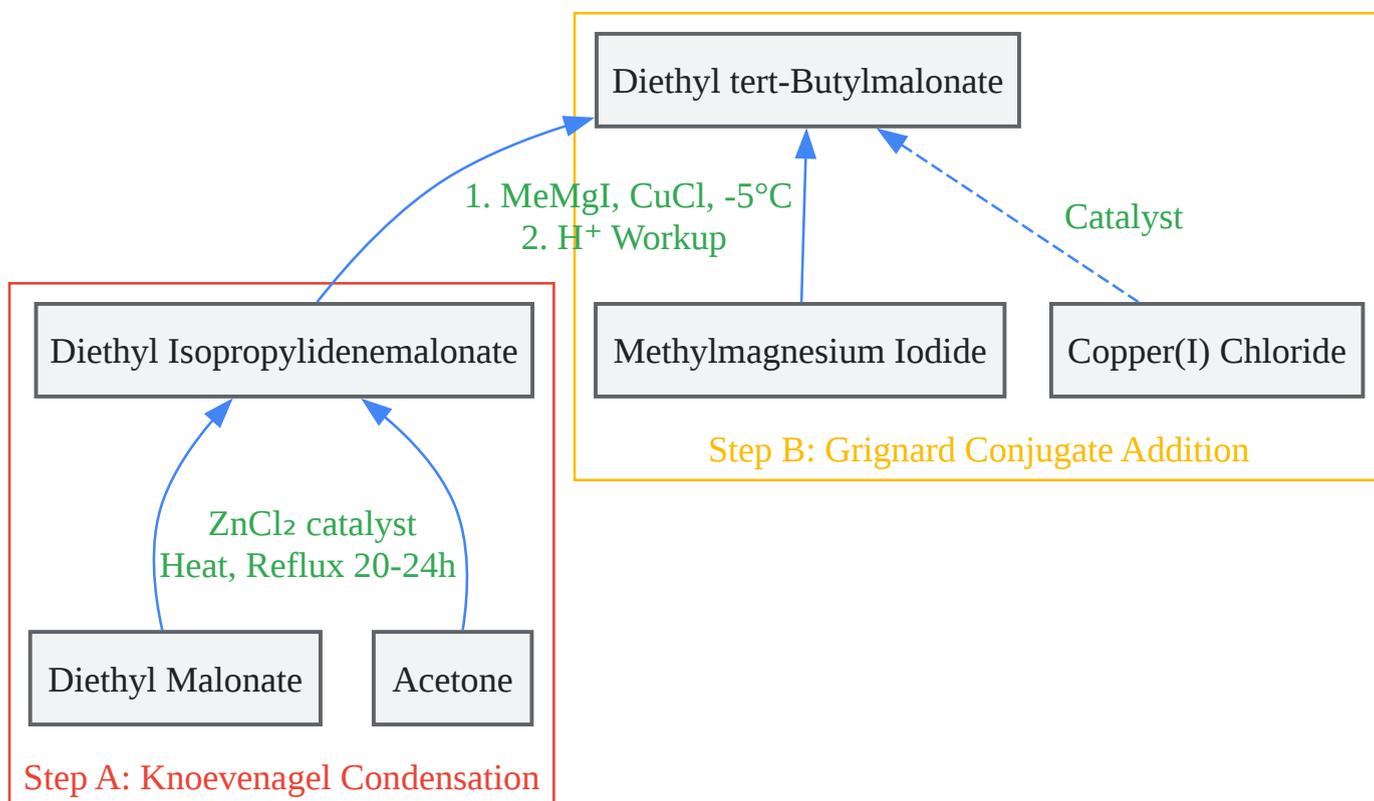
Synthesis and Experimental Protocols

DBM can be synthesized through several routes. The following sections detail two key methods: a classic alkylation and a modern industrial preparation.

Classic Synthesis via Grignard Addition

A high-yielding, classic synthesis involves a two-step process starting from diethyl malonate, as reported in *Organic Syntheses* [5]. This method is renowned for its high purity and yield but requires handling highly reactive and moisture-sensitive reagents.

The following diagram illustrates the two-step reaction workflow:



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Synthesis of Diethyl tert-butylmalonate via Grignard Addition

Detailed Experimental Procedure [5]:

- **Step A: Synthesis of Diethyl Isopropylidenemalonate**

- **Reaction Setup:** A 2-liter flask is equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.
- **Reagents:** The flask is charged with 400 g (2.50 mol) of distilled diethyl malonate, 216 g (3.73 mol) of dried acetone, 320 g (3.14 mol) of acetic anhydride, and 50 g (0.37 mol) of anhydrous zinc chloride.
- **Reaction Execution:** The solution is heated at reflux, with stirring, for 20–24 hours.
- **Workup and Purification:** The cooled mixture is diluted with 300–350 mL of benzene (*note: benzene is a known carcinogen; use a safer substitute like toluene in a well-ventilated hood*). The dark solution is washed with four 500-ml portions of water. The combined benzene layers are concentrated using a rotary evaporator. The residue is fractionally distilled under reduced pressure to yield 231–246 g (46–49%) of the intermediate, diethyl isopropylidenemalonate, as a colorless liquid (b.p. 110–115°C at 9–10 mm Hg).

- **Step B: Synthesis of Diethyl tert-Butylmalonate**

- **Reaction Setup:** A dry 1-liter, three-necked flask is fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet tube. An inert nitrogen atmosphere is maintained throughout the reaction.
- **Preparation of Grignard Reagent:** 18.3 g (0.753 g-atom) of magnesium turnings are placed in the flask. A solution of 113.5 g (0.7993 mol) of methyl iodide in 200 ml of anhydrous diethyl ether is added dropwise with stirring to form methylmagnesium iodide.
- **Conjugate Addition:** The Grignard solution is cooled to 0–5°C with an ice–salt bath. Then, 1.0 g (0.010 mol) of copper(I) chloride is added as a catalyst. A solution of 100 g (0.500 mol) of diethyl isopropylidenemalonate in 100 ml of anhydrous ether is added dropwise with stirring over 80–90 minutes, maintaining the temperature between -5°C and 0°C.
- **Workup and Purification:** After the addition is complete, the reaction mixture is stirred for another 30 minutes before being poured onto a mixture of 500–1000 g of ice and 400 ml of 10% sulfuric acid. The ether layer is separated, and the aqueous phase is extracted with ether. The combined organic layers are washed with 100 ml of saturated aqueous sodium thiosulfate (to remove any iodine), dried over magnesium sulfate, and concentrated. The residual liquid is distilled to yield 93.5–102 g (87–94%) of diethyl tert-butylmalonate as a colorless liquid (b.p. 60–61°C at 0.7 mm Hg).

Industrial Alkylation Method

A more straightforward, industrial-scale method involves the direct alkylation of diethyl malonate, as disclosed in a patent from Weifang Jingrun Chem Co., Ltd [6] [7]. This process avoids the use of costly catalysts.

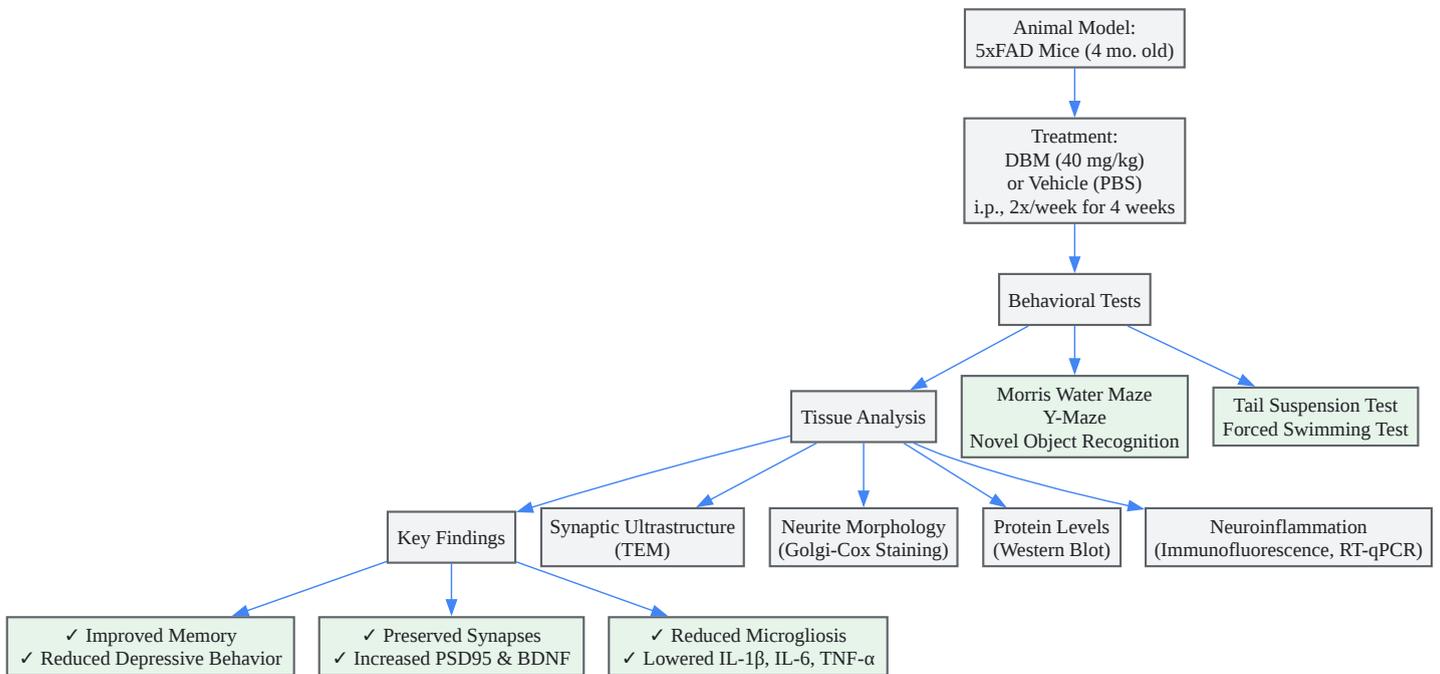
Detailed Experimental Procedure [6] [7]:

- **Generation of Sodium Ethoxide:** Absolute ethanol is placed in a reactor under a nitrogen atmosphere. Metallic sodium (96g) is added, and the mixture is reacted at 70–73°C for 12–15 hours to generate sodium ethoxide. Excess ethanol is removed by heating to 80–120°C.
- **Formation of Sodium Malonate Enolate:** The reactor is cooled, and 600g of diethyl malonate is added dropwise to the sodium ethoxide, forming the sodium salt of diethyl malonate.
- **Alkylation:** Bromobutane (approx. 600g) is added dropwise to the enolate, and the mixture is maintained at 76–84°C for 45–60 minutes to yield DBM.
- **Workup and Purification:** The mixture is cooled below 60°C, and water and aqueous sodium bromide are added to remove salts. Toluene is added to remove residual water via azeotropic distillation. The crude product is then isolated via filtration and purified by rectification (distillation), yielding DBM with a purity of over 99.5% and a yield of approximately 76% [6].

Emerging Pharmacological Applications

Recent preclinical studies have revealed that DBM is a competitive inhibitor of **succinate dehydrogenase (SDH)**, a key enzyme in the Krebs cycle [8]. By inhibiting SDH, DBM prevents the accumulation of succinate, a molecule that drives pro-inflammatory responses and the production of reactive oxygen species (ROS) [8]. This mechanism underpins its potent anti-inflammatory effects, which are being explored in neurological contexts.

A 2024 study investigated the effects of DBM in a 5×FAD transgenic mouse model of Alzheimer's disease (AD) [8]. The experimental workflow and key findings of this study are summarized below:



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DBM study workflow in Alzheimer's disease mouse model [8]

Key Results from the Study [8]:

- **Behavioral Improvements:** DBM-treated 5 \times FAD mice showed significant mitigation of cognitive deficits in tests like the Morris water maze and novel object recognition. They also exhibited reduced depressive-like behaviors in the tail suspension and forced swimming tests.
- **Neuropathological Improvements:** The study found that DBM treatment attenuated the impairment of synaptic ultrastructure and neurite outgrowth in the hippocampus. This was paralleled by increased

levels of key synaptic proteins, PSD95 and BDNF.

- **Anti-inflammatory Effects:** DBM treatment decreased the accumulation of activated microglia and downregulated the expression of pro-inflammatory cytokines (IL-1 β , IL-6, and TNF- α) in the hippocampus and amygdala.

These findings suggest that DBM, through its SDH-inhibiting and anti-inflammatory action, is a promising drug candidate for treating Alzheimer's disease-related neurodegeneration and associated neuropsychiatric symptoms [8].

Conclusion

Diethyl butylmalonate is a chemically well-defined compound with established, high-yielding synthetic routes. While it has traditionally been used as an intermediate in organic synthesis, recent research has unveiled its significant potential in pharmaceutical development, particularly as a neuroprotective and anti-inflammatory agent for complex neurodegenerative diseases like Alzheimer's. Its mechanism of action as an SDH inhibitor positions it as a compelling candidate for further investigational drug development.

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